2-(4-Chlorophenyl)-2-(methylamino)acetic acid
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Overview
Description
2-(4-Chlorophenyl)-2-(methylamino)acetic acid is an organic compound that features a chlorophenyl group and a methylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form 2-(4-chlorophenyl)-2-(methylamino)ethanol.
Oxidation: The alcohol group in 2-(4-chlorophenyl)-2-(methylamino)ethanol is oxidized to form the carboxylic acid group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Optimized Conditions: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(methylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(methylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(4-Chlorophenyl)-2-(methylamino)propanoic acid: Similar structure with an additional methyl group on the acetic acid backbone.
Uniqueness
2-(4-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXZUMDYFPVEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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